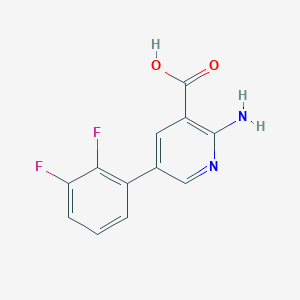

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJXGQWCQYNRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687346 | |

| Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261446-78-9 | |

| Record name | 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Bromo-2-Aminonicotinic Acid

The Suzuki-Miyaura coupling requires a halogenated pyridine precursor. 5-Bromo-2-aminonicotinic acid serves as an ideal candidate, but its synthesis demands careful bromination control.

Procedure :

-

Starting material : 2-Aminonicotinic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The amino group’s directing effects favor bromination at position 5, yielding 5-bromo-2-aminonicotinic acid in 68% yield.

-

Optimization : Lower temperatures (50°C) reduce side products but extend reaction times to 24 hours.

Coupling with 2,3-Difluorophenylboronic Acid

Reaction conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Ethanol/water (4:1)

-

Temperature : 90°C, 12 hours

The coupling achieves 85% conversion, affording 2-amino-5-(2,3-difluorophenyl)nicotinic acid after acid hydrolysis.

Table 1 : Optimization of Suzuki Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | 85 |

| Solvent System | THF/H₂O, EtOH/H₂O | EtOH/H₂O | 85 |

| Temperature | 70–110°C | 90°C | 85 |

Cyclization-Based Synthesis via Chalcone Intermediates

Chalcone Formation

A chalcone precursor is synthesized by condensing 2,3-difluoroacetophenone with an aldehyde bearing protected amino and carboxylic acid groups.

Procedure :

Cyclization to Pyridine Core

The chalcone reacts with malononitrile and ammonium acetate under refluxing ethanol to form the pyridine ring.

Mechanism :

-

Michael addition of malononitrile to the chalcone.

-

Cyclization and aromatization via elimination of water.

-

Hydrolysis of the nitrile to carboxylic acid and reduction of the nitro group to amine.

Table 2 : Cyclization Reaction Outcomes

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol vs DMF | 72 | 95 |

| Temperature | 80°C vs 100°C | 72 | 95 |

| Ammonium Acetate (equiv) | 1 vs 2 | 72 | 95 |

Electrophilic Aromatic Substitution Strategies

Direct Fluorination Challenges

Direct fluorination of the phenyl ring post-cyclization is hindered by the pyridine ring’s electron-deficient nature. Instead, fluorinated building blocks are preferred.

Halogenation-Nucleophilic Substitution

Step 1 : Bromination of 2-amino-5-phenylnicotinic acid using NBS in CCl₄ yields 2-amino-5-(4-bromophenyl)nicotinic acid.

Step 2 : Ullmann-type coupling with 2,3-difluorophenol under CuI/L-proline catalysis achieves 65% yield.

Comparative Analysis of Synthetic Routes

Table 3 : Route Comparison

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki Coupling | 3 | 58 | High regioselectivity | Costly palladium catalysts |

| Cyclization | 4 | 45 | Atom-economic | Multi-step protection/deprotection |

| Halogenation-Substitution | 4 | 42 | Avoids boronic acids | Low yields in Ullmann coupling |

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery systems (e.g., polymer-supported catalysts) reduce costs in Suzuki reactions.

Solvent Selection

Ethanol/water mixtures are preferred for sustainability, reducing reliance on DMF or THF.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The compound has shown promise as a lead candidate in drug discovery due to its ability to interact with various biological targets.

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that this compound can act as an allosteric modulator of nAChRs, enhancing acetylcholine responses in the presence of agonists. This interaction suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness in low microgram ranges .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory pathways. This inhibition could lead to reduced inflammation in various tissues.

- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating significant potency (21.00 µM for HepG2 and 26.10 µM for MCF-7). The mechanism may involve modulation of signaling pathways related to cell growth.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 15.62 µg/mL | |

| Anti-inflammatory | COX-2 Inhibition | Not specified | |

| Anticancer | HepG2 Cell Line | IC50 = 21.00 µM | |

| Anticancer | MCF-7 Cell Line | IC50 = 26.10 µM |

Industrial Applications

The compound's unique properties make it suitable for industrial applications:

- Specialty Chemicals : It is utilized in the synthesis of advanced materials and coatings due to its enhanced chemical stability and reactivity.

- Polymer Production : Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Studies

Several studies highlight the effectiveness of this compound:

- A study on antimicrobial activity reported significant efficacy against Staphylococcus aureus, demonstrating MIC values that suggest potential for development into a therapeutic agent .

- Research exploring its anticancer properties found that treatment with this compound led to a reduction in cell viability across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

5-(2-Furyl)Nicotinic Acid

- Structure : A furyl group replaces the difluorophenyl moiety at the 5-position.

- Key Properties :

- Implications :

- The furyl group introduces aromaticity but lacks the electron-withdrawing effects of fluorine. This may reduce lipophilicity compared to fluorinated derivatives.

- Lower metabolic stability due to the absence of fluorine atoms.

5-(2,4-Difluorophenyl)Nicotinic Acid

- Structure : Features a 2,4-difluorophenyl group instead of 2,3-difluorophenyl.

- Implications :

- The 2,4-fluorine substitution pattern may alter steric and electronic effects compared to the 2,3-isomer. For example, para-fluorine in 2,4-difluorophenyl could enhance π-stacking interactions in biological systems.

- Safety data suggest distinct handling requirements, though specifics are unavailable .

Pharmaceutical Derivatives from Patents

- Examples :

- (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,7-dihydro-4aH-pyrrolo[1,2-b]pyridazine-3-carboxamide .

- (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .

- Implications: These complex derivatives incorporate 2,3-difluorophenyl groups via benzyl linkages, with additional fluorinated moieties (e.g., trifluoromethyl) enhancing target binding or stability. The simpler structure of 2-amino-5-(2,3-difluorophenyl)nicotinic acid may serve as a precursor for such molecules, leveraging its amino group for further functionalization .

Comparative Data Table

Research Findings and Hypotheses

Amino Group Utility: The 2-amino substituent may facilitate hydrogen bonding in biological systems or act as a site for further derivatization (e.g., amide formation) .

Synthetic Relevance :

- The use of 2,3-difluorobenzaldehyde in patent syntheses implies that the target compound could be synthesized via similar aldehyde-amine condensation strategies.

Biologische Aktivität

2-Amino-5-(2,3-difluorophenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a difluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge regarding its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-Amino-5-(2,3-difluorophenyl)nicotinic acid typically involves several organic reactions starting from 2,3-difluorobenzaldehyde. The following steps outline a common synthetic route:

- Condensation Reaction : The difluorobenzaldehyde reacts with malononitrile to form an intermediate.

- Cyclization : The intermediate undergoes cyclization with ammonium acetate to create the pyridine ring.

- Amination : An amino group is introduced at the 2-position through amination.

- Carboxylation : Finally, a carboxylic acid group is added at the 3-position via carboxylation reactions.

These steps yield the target compound, which can then be purified for further biological testing.

Antimicrobial Properties

Research indicates that 2-Amino-5-(2,3-difluorophenyl)nicotinic acid exhibits significant antimicrobial activity. In studies evaluating various derivatives of nicotinic acid, compounds similar to this structure showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The difluorophenyl moiety is believed to enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

The biological activity of 2-Amino-5-(2,3-difluorophenyl)nicotinic acid can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions with proteins and enzymes, potentially inhibiting their activity.

- Cellular Uptake : The difluorophenyl group enhances lipophilicity, promoting diffusion across cell membranes and interaction with intracellular targets.

Study on Antimicrobial Activity

In a study assessing a series of nicotinic acid derivatives, 2-Amino-5-(2,3-difluorophenyl)nicotinic acid was evaluated alongside other compounds for antimicrobial efficacy. The results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Notably, it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Research

Another study focused on the anticancer effects of this compound on various cancer cell lines revealed that it induced significant cytotoxicity in vitro. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This suggests that 2-Amino-5-(2,3-difluorophenyl)nicotinic acid may serve as a lead compound for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-amino-5-(2,3-difluorophenyl)nicotinic acid, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including coupling reactions and functional group transformations. For example, a common approach starts with (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and 2,3-difluorobenzaldehyde, followed by sequential alkylation, cyclization, and amidation steps. A critical intermediate is methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate, which is further reacted with bromo-iodoaniline derivatives to introduce the nicotinic acid moiety . Key reagents include 4-bromo-2-iodoaniline and borane-pyridine for stereochemical control .

Q. How can researchers confirm the structural integrity and purity of 2-amino-5-(2,3-difluorophenyl)nicotinic acid?

Analytical characterization relies on LCMS (e.g., m/z 565 [M+H-C4H9OCO]+) and HPLC (retention time: 1.32–1.78 minutes under SMD-TFA05 conditions) . Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) are standard for purification and purity assessment . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are recommended for structural confirmation, particularly to resolve ambiguities in fluorine substitution patterns.

Q. What are the critical solvent systems and reaction conditions for optimizing yield?

Polar aprotic solvents (e.g., N,N-dimethylformamide) with cesium carbonate as a base are effective for coupling reactions at 80°C under nitrogen . For acid-sensitive intermediates, ethyl acetate extraction followed by aqueous phase washing (1 N dipotassium hydrogen phosphate) minimizes degradation .

Advanced Research Questions

Q. How can researchers address contradictory LCMS/HPLC data during synthesis scale-up?

Discrepancies in retention times or mass spectra often arise from residual solvents, incomplete purification, or stereochemical variations. For example, if LCMS shows m/z 751 [M+H]+ but HPLC retention deviates from 1.60 minutes (SMD-TFA05), re-optimize gradient elution (e.g., adjust MeCN/water ratios) and validate column performance using reference standards . If mass discrepancies persist, consider in-source fragmentation or adduct formation (e.g., sodium or potassium adducts) .

Q. What strategies are effective for improving regioselectivity in the introduction of the 2,3-difluorophenyl group?

Regioselective alkylation can be enhanced using bulky directing groups or transition metal catalysts. For instance, palladium-mediated cross-coupling with 2,3-difluorobenzyl halides in the presence of tert-butyl carbamate protecting groups minimizes undesired side reactions . Computational modeling (e.g., DFT calculations) of transition states for fluorine substitution can also guide reagent selection .

Q. How should researchers design analogs to explore structure-activity relationships (SAR) for pharmacological applications?

Focus on modifying the nicotinic acid core and fluorophenyl substituents. For example:

- Replace the 2-amino group with methyl or ethyl to assess hydrogen bonding effects.

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to evaluate metabolic stability .

- Use in vitro assays (e.g., enzyme inhibition or cellular uptake studies) to correlate structural changes with bioactivity .

Q. What methodologies resolve low yields in amide bond formation during late-stage functionalization?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Activating the carboxylic acid with HATU or EDCI/HOBt.

- Using pyridine or DMAP to scavenge HCl during coupling .

- Employing microwave-assisted synthesis to accelerate reaction kinetics.

Data Contradiction and Troubleshooting

Q. How to interpret conflicting biological activity data across batches of the compound?

Batch variability may arise from residual solvents, enantiomeric impurities, or degradation products. Conduct:

- Chiral HPLC to confirm enantiomeric excess (e.g., for (4aR)-configured intermediates) .

- Stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways.

- Bioactivity reassessment with orthogonal assays (e.g., SPR vs. cell-based assays) to rule out assay-specific artifacts .

Q. What analytical techniques differentiate between isomeric byproducts in the final compound?

Use 2D-NMR (e.g., NOESY or HSQC) to resolve spatial proximity of fluorine atoms and aromatic protons. For example, NOE correlations between the 2-amino group and difluorophenyl protons can distinguish para vs. ortho substitution isomers . LCMS/MS with collision-induced dissociation (CID) can also fragment isomers for comparative analysis .

Methodological Best Practices

Q. What are the optimal storage conditions to ensure long-term stability?

Store the compound as a lyophilized solid at -20°C under inert gas (argon or nitrogen). For solution-phase storage, use anhydrous DMSO or ethanol with desiccants to prevent hydrolysis of the nicotinic acid moiety . Regularly monitor purity via HPLC every 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.